REACTION_CXSMILES
|
FC(F)(F)C[O:4][C:5](=[O:22])[C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][C:7]=1[O:16][CH2:17][C:18]([F:21])([F:20])[F:19].[OH-].[Na+]>C(O)C.O>[F:19][C:18]([F:20])([F:21])[CH2:17][O:16][C:7]1[CH:8]=[C:9]([C:12]([F:15])([F:13])[F:14])[CH:10]=[CH:11][C:6]=1[C:5]([OH:22])=[O:4] |f:1.2|
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Name
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2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid 2,2,2-trifluoro-ethyl ester
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Quantity
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1.48 g
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Type
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reactant
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Smiles
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FC(COC(C1=C(C=C(C=C1)C(F)(F)F)OCC(F)(F)F)=O)(F)F
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
0.34 g
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
the reaction mixture stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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were added
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Type
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TEMPERATURE
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Details
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under reflux overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
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Then the ethanol was removed in vacuo
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Type
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ADDITION
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Details
|
The residue was diluted by the addition of 30 ml water
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Type
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ADDITION
|
Details
|
Then concentrated hydrochloride acid was added
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Type
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CUSTOM
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Details
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Thereby 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid precipitated as white solid
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Type
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FILTRATION
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Details
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The solid was collected by filtration
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Type
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DISSOLUTION
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Details
|
dissolved in 50 ml ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=C(C(=O)O)C=CC(=C1)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 826 mg | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |